Barium chloride dihydrate is an inorganic compound with the chemical formula . It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various scientific applications, particularly in analytical chemistry and as a reagent in chemical synthesis. The compound is classified under the category of chlorides, specifically as a barium salt.
Barium chloride dihydrate can be synthesized through the neutralization of barium hydroxide with hydrochloric acid in an aqueous solution. The reaction produces barium chloride, which crystallizes as the dihydrate upon cooling:
The resulting barium chloride dihydrate can be obtained by evaporating the water from the solution, leading to crystallization .
The primary method for synthesizing barium chloride dihydrate involves the neutralization reaction mentioned earlier. This process is typically performed in a laboratory setting and requires careful handling of hydrochloric acid and barium hydroxide due to their corrosive nature.
Barium chloride dihydrate consists of one barium ion () and two chloride ions (), along with two water molecules associated with the crystal structure. The molecular geometry around the barium ion is octahedral, with water molecules acting as ligands.
Barium chloride dihydrate participates in various chemical reactions, including:
The reactions involving barium chloride dihydrate are typically performed in aqueous solutions where solubility plays a critical role in determining the outcome of reactions.
The mechanism of action for barium chloride dihydrate primarily involves its dissociation in water to release barium and chloride ions:
This dissociation allows it to participate in various ionic reactions, such as precipitation and complexation.
Barium chloride dihydrate has several scientific uses:
The primary industrial production method for barium chloride dihydrate involves the hydrothermal processing of baryte (barium sulfate). This two-step process first converts the insoluble barium sulfate into barium sulfide, followed by chlorination to yield barium chloride.
Barium sulfate undergoes high-temperature reduction (1,100–1,200°C) with carbonaceous reductants like coal dust or coke:$$\ce{BaSO4 + 4C -> BaS + 4CO}$$This solid-gas reaction proceeds through intermediate stages, including sulfate reduction to sulfite and subsequent decomposition. Key parameters include:
The resulting barium sulfide "black ash" is water-leached to separate soluble barium sulfide from insoluble gangue materials [5] [6].
Table 1: Chlorination Route Comparison
Reagent | Reaction Equation | Temperature | Byproducts |
---|---|---|---|
Hydrogen Chloride | $\ce{BaS + 2HCl -> BaCl2 + H2S}$ | 60–90°C | Hydrogen sulfide gas |
Calcium Chloride | $\ce{BaS + CaCl2 -> BaCl2 + CaS}$ | 700–900°C | Calcium sulfide solid |
The Hydrogen Chloride route operates in aqueous phase, requiring corrosion-resistant reactors and hydrogen sulfide scrubbing systems. The Calcium Chloride fusion method employs molten salt conditions, generating solid calcium sulfide waste. Industrial adoption favors the Hydrogen Chloride pathway due to higher barium chloride dihydrate yields (≥95%) and fewer side reactions, despite requiring specialized materials for handling corrosive media [5] [6].
Alternative synthesis employs barium hydroxide octahydrate or barium carbonate with hydrochloric acid:$$\ce{Ba(OH)2·8H2O + 2HCl -> BaCl2 + 10H2O}$$$$\ce{BaCO3 + 2HCl -> BaCl2 + H2O + CO2}$$
Reaction kinetics exhibit distinct profiles:
Supersaturation ratios >1.25 trigger nucleation, with crystal growth rates proportional to (S-1)^g where g=1.8±0.2 [5].
Barium chloride dihydrate crystallization requires precise control:
Cooling crystallization at <1.5°C/minute yields monoclinic BaCl₂·2H₂O crystals with uniform particle size distribution (D50 = 150–200 μm) [6].
Barium chloride dihydrate enables sulfate removal in chlor-alkali electrolysis brine:$$\ce{BaCl2 + SO4^2- -> BaSO4 v + 2Cl-}$$Key integration benefits:
This closed-loop approach reduces virgin barium consumption by 15–20% in modern plants [5] [8].
Industrial crystallization faces operational constraints:
Table 2: Industrial Crystallization Parameters
Parameter | Batch Process | Continuous Process |
---|---|---|
Throughput | 5–10 tonnes/day | 50–200 tonnes/day |
Energy Consumption | 850 kWh/tonne | 620 kWh/tonne |
Crystal Water Content | 14.0–15.5% | 14.5–16.0% |
Fines Recycling | Manual | Automated classification |
Modern plants achieve ≥99.5% yield in continuous vacuum crystallization systems with automated crystal slurry density control (30–35% w/w solids) [6] [8].
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